![molecular formula C11H6BrF3N2O2 B2817482 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid CAS No. 1156995-17-3](/img/structure/B2817482.png)
1-(3-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid
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Description
The compound “1-(3-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid” is likely a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a bromophenyl group, a trifluoromethyl group, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . For instance, the introduction of a trifluoromethyl group into sulfur-containing compounds can significantly alter the biochemical properties of the molecules .Scientific Research Applications
Optical Nonlinearity and Material Science
- Optical Nonlinearity for Potential NLO Materials : A study conducted by Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including derivatives similar to the query compound. These compounds demonstrated significant optical nonlinearity, suggesting their potential as candidates for optical limiting applications. The research employed techniques such as UV-Vis and FT-IR spectroscopy to characterize the compounds and the open-aperture z-scan technique for nonlinearity evaluation (B. Chandrakantha et al., 2013).
Synthetic Chemistry and Functionalization Reactions
- Functionalization Reactions of Pyrazole Derivatives : Investigations into the functionalization reactions of pyrazole carboxylic acids and their derivatives have been a subject of research, aiming to expand their applications in synthetic chemistry. For example, Yıldırım and Kandemirli (2006) explored the reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with aminophenols, leading to various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These studies provide insights into the structural modifications and potential utility of pyrazole derivatives in developing novel compounds (İ. Yıldırım & F. Kandemirli, 2006).
Biological Applications and Antifungal Activity
- Antifungal Activity and Structure-Activity Relationships : The synthesis and biological evaluation of pyrazole carboxamides, including those with trifluoromethyl groups, have been reported to exhibit antifungal activities. For instance, Du et al. (2015) synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, showing moderate to excellent activities against various phytopathogenic fungi. Such studies underline the potential of pyrazole derivatives in agricultural applications and the development of new antifungal agents (Shijie Du et al., 2015).
Chemical Synthesis and Ligand Development
- Development of Novel Ligands and Catalysis : Dalinger et al. (2020) focused on generating novel ligands based on 1H-pyrazole-3-carboxylic acids for use in medicinal chemistry and metal complex catalysis. The research aimed to introduce triazole moieties into pyrazole carboxylic acids, facilitating the creation of polychelated ligands. This work demonstrates the versatility of pyrazole derivatives in synthesizing complex molecules for catalytic and pharmaceutical applications (A. I. Dalinger et al., 2020).
properties
IUPAC Name |
1-(3-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2O2/c12-6-2-1-3-7(4-6)17-9(11(13,14)15)8(5-16-17)10(18)19/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZSGGCQNYKRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid |
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